1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate
CAS No.: 116685-89-3
Cat. No.: VC17116952
Molecular Formula: C31H39N3O9S2
Molecular Weight: 661.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116685-89-3 |
|---|---|
| Molecular Formula | C31H39N3O9S2 |
| Molecular Weight | 661.8 g/mol |
| IUPAC Name | 2-[2-[4-(2-benzhydryloxyethyl)piperazin-1-yl]ethyl]isoindole-1,3-dione;methanesulfonic acid |
| Standard InChI | InChI=1S/C29H31N3O3.2CH4O3S/c33-28-25-13-7-8-14-26(25)29(34)32(28)20-19-30-15-17-31(18-16-30)21-22-35-27(23-9-3-1-4-10-23)24-11-5-2-6-12-24;2*1-5(2,3)4/h1-14,27H,15-22H2;2*1H3,(H,2,3,4) |
| Standard InChI Key | KJPTYKUKCSBFHJ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)CCOC(C4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a central piperazine ring substituted at the 1- and 4-positions. The 1-position is functionalized with a 2-(benzhydryloxy)ethyl group, while the 4-position bears a 2-(phthalimido)ethyl chain . The dimethanesulfonate salt form introduces two methanesulfonate anions, which ionically interact with the protonated piperazine nitrogen atoms. This salt formation critically improves aqueous solubility, a property essential for in vitro and in vivo studies.
Table 1: Key Structural Descriptors
Spectroscopic and Analytical Data
Mass spectrometric analysis predicts collision cross sections (CCS) for various adducts, with the [M+H]+ ion exhibiting a CCS of 218.3 Ų . The [M+Na]+ and [M+K]+ adducts display higher CCS values of 232.2 Ų and 224.6 Ų, respectively, indicative of increased steric bulk upon cation adduction . These metrics are critical for liquid chromatography–mass spectrometry (LC-MS) method development in pharmacokinetic studies.
Discrepancies in Molecular Formula Reporting
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves sequential functionalization of the piperazine core:
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Piperazine Core Preparation: Piperazine is alkylated at the 1-position with 2-(benzhydryloxy)ethyl bromide under basic conditions.
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Phthalimido Substitution: The 4-position is subsequently modified via nucleophilic substitution with 2-(phthalimido)ethyl chloride.
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Salt Formation: The tertiary amine groups of the piperazine are protonated using methanesulfonic acid, yielding the dimethanesulfonate salt.
Pharmacological Profile and Mechanistic Hypotheses
Solubility-Bioavailability Relationships
The dimethanesulfonate salt elevates aqueous solubility to ~5 mg/mL (estimated), facilitating intravenous administration in preclinical models. This contrasts with the free base, which is likely lipid-soluble and capable of blood-brain barrier penetration.
Comparative Analysis with Structural Analogs
Table 2: Comparison to GBR-12935
| Property | 1-(2-(Benzhydryloxy)ethyl)-4-(2-(phthalimido)ethyl)piperazine dimethanesulfonate | GBR-12935 |
|---|---|---|
| Primary Target | Hypothesized: DAT, serotonin receptors | Dopamine transporter |
| Solubility (Salt Form) | High (methanesulfonate) | Low (free base) |
| Bioavailability | Enhanced via salt formulation | Limited by lipophilicity |
| Therapeutic Indication | Research-stage | Cocaine addiction |
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